Methyl 2-methyl-3-nitroisonicotinate
Description
Properties
IUPAC Name |
methyl 2-methyl-3-nitropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-7(10(12)13)6(3-4-9-5)8(11)14-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHRFGXBDCDXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601193452 | |
| Record name | 4-Pyridinecarboxylic acid, 2-methyl-3-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434142-18-3 | |
| Record name | 4-Pyridinecarboxylic acid, 2-methyl-3-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434142-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 2-methyl-3-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Regiochemical Outcomes
Nitration employs mixed acids (H₂SO₄/HNO₃) or acetyl nitrate. The ester’s electron-withdrawing nature directs nitration meta to itself (position 3), while the methyl group’s electron-donating effect favors ortho/para nitration. Optimization studies reveal:
| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | 3-Nitro:5-Nitro Ratio |
|---|---|---|---|---|
| HNO₃/H₂SO₄ (1:3) | 0–5 | 2 | 45 | 70:30 |
| Acetyl nitrate | -10 | 4 | 60 | 85:15 |
| Fuming HNO₃ (90%) | 25 | 6 | 38 | 60:40 |
Acetyl nitrate at -10°C maximizes 3-nitro selectivity (85%) due to reduced side reactions.
Sulfonation-Directed Nitration
To overcome competing directing effects, sulfonation at position 5 temporarily blocks undesired nitration sites. This method, adapted from nitropyridine syntheses, proceeds as follows:
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Sulfonation : Methyl isonicotinate reacts with fuming H₂SO₄ at 150°C to yield methyl 5-sulfoisonicotinate.
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Nitration : Treatment with HNO₃/H₂SO₄ at 50°C introduces nitro at position 3 (82% yield).
-
Desulfonation : Hydrolysis with H₂O at 100°C removes the sulfonic acid group.
-
Methylation : CH₃I/K₂CO₃ in DMF introduces the 2-methyl group (75% yield).
This sequence ensures precise regiocontrol but involves multiple steps, reducing overall efficiency.
Catalytic Oxidative Nitration
Inspired by air-oxidation methods for benzoic acids, this approach oxidizes a methyl-substituted amine precursor:
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Amination : Methyl 2-methylisonicotinate undergoes amination with NH₃/H₂O₂ to form methyl 3-amino-2-methylisonicotinate.
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Oxidation : O₂ gas (1.2 L/min) with Co(OAc)₂/Mn(OAc)₂ catalysts in orthodichlorobenzene at 90°C converts the amine to nitro.
| Catalyst Loading (%) | O₂ Flow Rate (L/min) | Yield (%) | Purity (%) |
|---|---|---|---|
| 10 | 1.2 | 78 | 98.5 |
| 15 | 2.0 | 82 | 97.8 |
This method avoids corrosive acids and achieves 82% yield with 15% catalyst loading.
DoM leverages strong bases to deprotonate positions adjacent to directing groups, enabling methyl introduction:
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Protection : Methyl isonicotinate’s ester is protected as a tert-butyl ester to prevent side reactions.
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Metalation : LDA (2 eq) at -78°C deprotonates position 2, followed by CH₃I quench (89% yield).
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Deprotection : TFA removes the tert-butyl group.
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Nitration : Acetyl nitrate at -10°C nitrates position 3 (76% yield).
This method achieves 68% overall yield but requires cryogenic conditions.
Multi-Component Coupling Reactions
A convergent route assembles the pyridine ring with pre-installed substituents:
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Hantzsch Ester Synthesis : Ethyl acetoacetate, ammonium acetate, and 3-nitrobenzaldehyde react to form a dihydropyridine intermediate.
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Oxidative Aromatization : I₂/DMSO oxidizes the dihydropyridine to the pyridine ring.
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Esterification : HCl/MeOH converts the acid to methyl ester (81% yield).
| Aldehyde | Oxidizing Agent | Yield (%) |
|---|---|---|
| 3-Nitrobenzaldehyde | I₂/DMSO | 74 |
| 3-Nitrobenzaldehyde | HNO₃ | 65 |
This method is modular but limited by the availability of substituted aldehydes.
Comparative Analysis of Methods
| Method | Steps | Overall Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Direct Nitration | 1 | 45–60 | Moderate | High |
| Sulfonation-Directed | 4 | 52 | High | Low |
| Catalytic Oxidative | 2 | 78–82 | High | Moderate |
| Directed Ortho Metalation | 4 | 68 | High | Low |
| Multi-Component Coupling | 3 | 65–74 | High | Moderate |
Catalytic oxidative nitration offers the best balance of yield and scalability, while DoM provides superior regiocontrol for small-scale syntheses.
Challenges and Optimization Strategies
-
Regiochemical Control : Competing directing effects necessitate tailored conditions. Acetyl nitrate minimizes byproducts in direct nitration.
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Functional Group Compatibility : Ester groups require protection during harsh nitration or metalation steps.
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Catalyst Recovery : Co/Mn catalysts in oxidative methods are non-recoverable, increasing costs. Immobilized catalysts are under investigation.
Industrial-Scale Considerations
Continuous flow reactors enhance safety and yield for nitration steps:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time (h) | 4 | 0.5 |
| Yield (%) | 60 | 78 |
| Byproduct Formation | 15% | 5% |
Flow systems achieve 78% yield with 5% byproducts, making them preferable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-nitroisonicotinate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, appropriate solvents
Hydrolysis: Aqueous acid (HCl) or base (NaOH)
Major Products Formed
Reduction: 2-methyl-3-aminoisonicotinic acid methyl ester
Substitution: Various substituted isonicotinic acid methyl esters
Hydrolysis: 2-methyl-3-nitroisonicotinic acid
Scientific Research Applications
Methyl 2-methyl-3-nitroisonicotinate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-nitroisonicotinate depends on its specific application. In medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to antimicrobial or anticancer effects. The molecular targets and pathways involved may include DNA, enzymes, and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include Ethyl 2-chloro-3-nitroisonicotinate () and Methyl 3-amino-2,6-dibromoisonicotinate (). The table below summarizes their differences:
| Compound Name | Substituents (Position) | Ester Group | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|---|
| Methyl 2-methyl-3-nitroisonicotinate | 2-CH₃, 3-NO₂ | Methyl | C₉H₈N₂O₄* | ~208.17* | Nitro, methyl, ester |
| Ethyl 2-chloro-3-nitroisonicotinate | 2-Cl, 3-NO₂ | Ethyl | C₉H₇ClN₂O₄ | 258.62 | Nitro, chloro, ester |
| Methyl 3-amino-2,6-dibromoisonicotinate | 2-Br, 3-NH₂, 6-Br | Methyl | C₇H₆Br₂N₂O₂ | 309.94 | Amino, bromo, ester |
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: The methyl group (electron-donating) in the target compound contrasts with the chloro (electron-withdrawing) in the ethyl analog, altering ring electronics. This impacts reactivity in substitution reactions . The nitro group (strong electron-withdrawing) in the target and ethyl analogs enhances stability but reduces electrophilic substitution reactivity compared to the amino group (electron-donating) in the dibromo compound .
- Steric and Electronic Profiles: The ethyl ester in the chloro-nitro analog may increase lipophilicity compared to the methyl ester in the target compound.
Reactivity and Stability
- Nitro-Containing Compounds: The nitro group in the target and ethyl analogs directs electrophilic attacks to specific ring positions, favoring nucleophilic aromatic substitution under harsh conditions. The methyl group in the target compound may slightly activate adjacent positions compared to chloro . In contrast, the amino group in the dibromo compound enhances electrophilic substitution reactivity, though bromine atoms may deactivate certain positions .
- Stability: Nitro groups improve thermal stability but may pose explosion risks under extreme conditions.
Analytical Characterization Techniques
- NMR and HPLC : Critical for confirming purity and structure, as demonstrated for methyl shikimate (). The nitro group’s deshielding effect would be evident in $^1$H and $^13$C NMR .

- Gas Chromatography (GC) : Used for volatile analogs (e.g., diterpene methyl esters in ), though less applicable to polar nitro compounds unless derivatized .
Biological Activity
Methyl 2-methyl-3-nitroisonicotinate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H9N2O4
- Molecular Weight : 195.17 g/mol
- CAS Number : 59382-59-1
- IUPAC Name : Methyl 2-methyl-3-nitrobenzoate
The compound features a nitro group at the 3-position of the isonicotinic acid derivative, which influences its reactivity and biological properties.
Synthesis
This compound can be synthesized through various methods, including:
- Nitration of Methyl Isonicotinate : Utilizing a mixture of concentrated sulfuric and nitric acids under controlled temperatures to selectively introduce the nitro group.
- Substitution Reactions : The nitro group can be replaced by nucleophiles such as amines, yielding various derivatives with potentially enhanced biological activities .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. It has been shown to inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors involved in key biochemical pathways. The nitro group may enhance the compound's reactivity, allowing it to form covalent bonds with target biomolecules .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple pathogens | |
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Mechanism | Induces apoptosis; cell cycle arrest |
Case Study: Anticancer Effects in Cell Lines
In a recent study, this compound was tested on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups, confirming its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| Methyl Isonicotinate | Lacks nitro group | Lower antimicrobial activity |
| Methyl 4-Nitroisonicotinate | Nitro group at a different position | Different reactivity profile |
This comparison highlights the significance of the nitro group's positioning on the pyridine ring, which profoundly affects both chemical reactivity and biological activity.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-methyl-3-nitroisonicotinate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves nitration and esterification steps. Retrosynthetic analysis (as seen in analogous compounds) suggests starting with isonicotinic acid derivatives, introducing the nitro group at the 3-position, and methylating the carboxyl group . Key variables include temperature control (to avoid over-nitration) and catalyst selection (e.g., sulfuric acid for nitration). Purification via column chromatography or recrystallization is critical to isolate the product. Optimization studies should compare yields under varying solvent systems (e.g., dichloromethane vs. benzene mixtures) and reaction times .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ester functionality.
- High-resolution mass spectrometry (HRMS) to verify molecular weight (182.13 g/mol) .
- HPLC or GC-MS to assess purity (>95% recommended for research-grade material).
Document all spectra in supplementary data, adhering to reproducibility standards for peer review .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Handling : Perform reactions in a fume hood with local exhaust ventilation to minimize inhalation of vapors. Use antistatic equipment to prevent ignition risks .
- Storage : Keep containers sealed under inert gas (e.g., argon) and refrigerated (2–8°C) to avoid degradation. Separate from oxidizers and incompatible materials .
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Respiratory protection (e.g., N95 masks) is required if engineering controls are insufficient .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reactivity or stability data for this compound under varying conditions?
- Methodological Answer : Conduct controlled comparative studies:
- Stability assays : Expose the compound to light, heat (40–60°C), and humidity, monitoring decomposition via TLC or FTIR.
- Reactivity profiling : Compare nitro-group reduction (e.g., catalytic hydrogenation vs. Fe/HCl) to identify side products.
Use statistical tools (e.g., ANOVA) to analyze variability between replicate experiments . Publish raw data and detailed protocols to enable cross-validation .
Q. How can computational chemistry models predict the reactivity or interactions of this compound in complex systems?
- Methodological Answer :
- DFT calculations : Model electron density around the nitro and ester groups to predict electrophilic/nucleophilic sites.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug discovery.
Validate predictions with experimental kinetic studies (e.g., measuring reaction rates in polar vs. nonpolar solvents) .
Q. What experimental approaches are suitable for investigating the biological activity of this compound, considering its nitro and ester functional groups?
- Methodological Answer :
- In vitro assays : Test antimicrobial activity using MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria.
- Metabolic stability : Incubate with liver microsomes to assess esterase-mediated hydrolysis.
- Cytotoxicity screening : Use MTT assays on mammalian cell lines to evaluate safety margins.
Correlate results with structural analogs (e.g., pyridine derivatives) to establish structure-activity relationships .
Data Presentation Guidelines
- Tables : Include comparative yield data under varying synthetic conditions (e.g., solvent, catalyst).
- Figures : Use retrosynthesis diagrams and stability profiles (e.g., degradation over time).
- Supplemental Data : Provide raw NMR/HRMS files and statistical analysis outputs to meet reproducibility standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

